4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Organic and Materials Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core structural motif in a multitude of compounds with significant applications. mdpi.comwikipedia.org Pyrazole derivatives are recognized for their wide spectrum of biological activities, which has made them a focal point in medicinal chemistry. These activities include anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral properties. orientjchem.orgijnrd.org Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib, incorporate a pyrazole ring, underscoring the scaffold's value in drug design. wikipedia.org
Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry, where they are utilized in the development of fungicides and insecticides. orientjchem.org Their unique chemical properties, stemming from the arrangement of the nitrogen atoms, also make them versatile building blocks in organic synthesis. mdpi.com In materials science, the ability of pyrazoles to act as ligands for metal ions has led to their use in creating coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and catalytic properties. researchgate.net The adaptability of the pyrazole core allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired functions. nih.gov
Structural Classification and Nomenclature of Pyrazol-5-amines
The featured compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, belongs to the subclass of pyrazoles known as pyrazol-5-amines. The nomenclature indicates a pyrazole ring as the parent structure. Following the standard numbering system for pyrazoles, the substituents are located as follows:
A 4-bromophenyl group is attached to the carbon at position 4 of the pyrazole ring.
A methyl group is attached to the nitrogen atom at position 1.
An amine group (-NH₂) is attached to the carbon at position 5.
Aminopyrazoles can exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. mdpi.com For pyrazol-5-amines, this can involve the migration of a proton, leading to different tautomeric forms. However, in the case of this compound, the nitrogen at the 1-position is substituted with a methyl group, which prevents annular tautomerism involving this nitrogen atom. The structure is therefore fixed as a 1-methylpyrazol-5-amine derivative. These compounds are valued synthetic intermediates and are explored for their own biological activities. ontosight.ainih.gov
Rationale for Academic Investigation of this compound
The academic interest in this compound is driven by its potential as a versatile synthetic building block for creating more complex and functionally diverse molecules. The rationale for its investigation can be attributed to the specific combination of its structural features:
The Pyrazol-5-amine Core: This scaffold is a known "pharmacophore," a molecular framework that is recognized by biological targets. Its presence provides a strong foundation for developing new potential therapeutic agents. nih.gov The amine group at the 5-position serves as a reactive handle for further chemical modifications, such as acylation, alkylation, or diazotization, to build more elaborate structures.
The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a particularly valuable feature for synthetic chemists. It serves as a key functional group for participating in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward attachment of other molecular fragments. This functional handle enables the synthesis of large and complex molecules that would be difficult to access through other means. mdpi.com
The 1-Methyl Group: The presence of the methyl group at the N1 position blocks one of the potential sites of reactivity and prevents certain tautomeric forms. This simplifies its reactive profile and allows for more predictable and selective chemical transformations at other positions on the molecule.
In essence, this compound is a pre-functionalized intermediate, strategically designed for use in modular synthesis. Researchers can utilize this compound to systematically generate libraries of novel, more complex pyrazole derivatives for screening in drug discovery programs or for developing new materials with tailored electronic or photophysical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJOQVOJYCZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies of 4 4 Bromophenyl 1 Methylpyrazol 5 Amine Analogs
Fundamental Principles of Organic Reactivity and Reaction Theory
Understanding the reactivity of pyrazole (B372694) analogs necessitates a grasp of fundamental electronic and structural theories. These theories provide a framework for predicting and explaining the outcomes of chemical reactions involving these heterocyclic systems.
The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors, while the Lewis theory expands on this by defining acids as electron-pair acceptors and bases as electron-pair donors. idc-online.comfiveable.mewikipedia.orglibretexts.org In the context of pyrazole chemistry, both theories are crucial for understanding the behavior of the nitrogen atoms within the ring. Pyrazoles can act as weak bases or acids, with the specific behavior being highly dependent on the nature of their substituents. encyclopedia.pub
The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-2). The pyridine-type nitrogen has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is readily available for protonation, making it the primary site of basicity. The pyrrole-type nitrogen's lone pair is part of the aromatic π-system and is therefore less basic. In 1-substituted pyrazoles like 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the N-1 position is already occupied, leaving the N-2 nitrogen as the principal Brønsted basic site.
Lewis acids can also interact with the pyrazole ring. For instance, metal ions can coordinate to the pyridine-type nitrogen, and this interaction is a key aspect of the coordination chemistry of pyrazole-based ligands. libretexts.org Furthermore, the use of Brønsted and Lewis acidic ionic liquids has been shown to effectively catalyze reactions involving pyrazole synthesis, such as the multicomponent synthesis of pyrano[2,3-c]pyrazoles. researchgate.net
The exocyclic amino group at the C-5 position in pyrazol-5-amines also contributes significantly to the basicity of the molecule. This amino group can be readily protonated, and its nucleophilicity is a key factor in many of the reactions that these compounds undergo.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to act as a nucleophile or a base, while the LUMO relates to its electrophilicity or acidity. youtube.comlibretexts.org
In pyrazol-5-amines, the distribution of electron density and the nature of the frontier orbitals are heavily influenced by the substituents on the ring. The exocyclic amino group at C-5 is a strong electron-donating group, which increases the energy of the HOMO and enhances the nucleophilicity of the molecule. FMO analysis can help predict the most likely sites for nucleophilic and electrophilic attack.
For pyrazol-5-amines, the HOMO is expected to have a significant contribution from the exocyclic amino group and the C-4 position of the pyrazole ring, making these the most probable sites for reaction with electrophiles. Conversely, the LUMO will be distributed across the aromatic system, with potential for nucleophilic attack on the ring carbons under certain conditions, although this is less common for electron-rich systems.
Computational studies combining experimental work with FMO analysis have been used to investigate the structure and reactivity of pyrazole derivatives. researchgate.net These studies help in understanding reaction mechanisms and predicting the regioselectivity of various transformations. researchgate.netacs.org
Reactivity of Pyrazol-5-amines as Nucleophiles
Pyrazol-5-amines are characterized by their significant nucleophilic character, which is a cornerstone of their synthetic utility. scirp.orgscirp.org This nucleophilicity is primarily attributed to the exocyclic amino group, but other sites on the molecule can also exhibit nucleophilic behavior.
The exocyclic amino group at the C-5 position of pyrazol-5-amines is a potent nucleophile and readily participates in a variety of nucleophilic substitution reactions. scirp.org This reactivity has been extensively exploited in the synthesis of fused heterocyclic systems of medicinal interest. researchgate.net
For example, the amino group can be acylated with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org Reductive amination with aldehydes or ketones can also be used to alkylate the exocyclic amino group. nih.gov Furthermore, this amino group can react with various electrophiles, leading to the formation of a wide range of derivatives. These reactions often proceed with high chemoselectivity, targeting the exocyclic amine over other potential nucleophilic sites. researchgate.net
| Electrophile | Reagent Example | Product Type |
| Acylating Agent | Acetic Anhydride | 5-Acylamino pyrazole |
| Alkylating Agent | Substituted Aldehyde/Ketone (reductive amination) | 5-Alkylamino pyrazole |
| Aryl Halide | Hetarylhalides | 5-Hetarylamino pyrazoles |
| Isocyanate | Isocyanide | Substituted imine |
This table provides examples of nucleophilic substitution reactions involving the exocyclic amino group of pyrazol-5-amines.
Pyrazol-5-amines are considered polyfunctional compounds possessing multiple nucleophilic centers. nih.govbeilstein-journals.org The primary nucleophilic sites are the exocyclic amino group (5-NH₂), the endocyclic nitrogen atom (N-1, if unsubstituted), and the carbon atom at the 4-position (C-4). nih.govbeilstein-journals.org The general order of nucleophilic reactivity is reported as 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org This ambident nucleophilicity allows for the regioselective synthesis of various fused heterocyclic systems depending on the reaction conditions and the nature of the electrophile.
The competition between nucleophilic attack at the C-4 position and the exocyclic amino group is a well-studied phenomenon. For instance, in reactions with β-dicarbonyl compounds, the outcome can be influenced by the reaction conditions. researchgate.net Under certain conditions, the more nucleophilic amino group will react, while under other conditions, reaction at the C-4 position can be favored.
A notable example is the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones. nih.govbeilstein-journals.org Under solvent-free conditions, the diketone exists predominantly in the keto form, leading to an attack by the 5-NH₂ group on the more electrophilic carbonyl, resulting in 6-trifluoromethylpyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org In contrast, under solvent-mediated conditions, the enolic form of the diketone is favored, which then reacts with the less nucleophilic C-4 position of the pyrazole to yield the corresponding 4-CF₃ product. nih.govbeilstein-journals.org The steric hindrance of substituents on the pyrazole ring can also play a role in directing the reaction pathway. nih.gov
| Reaction Condition | Reactant Form | Nucleophilic Site | Product Type |
| Solvent-free | Keto form of β-diketone | 5-NH₂ group | 6-substituted pyrazolo[3,4-b]pyridine |
| Solvent-mediated | Enolic form of β-diketone | C-4 position | 4-substituted pyrazolo[3,4-b]pyridine |
This table illustrates the ambident nucleophilicity of pyrazol-5-amines in reactions with β-diketones under different conditions.
Electrophilic Aromatic Substitution on the Pyrazole Ring
While the nucleophilic character of pyrazol-5-amines is prominent, the pyrazole ring itself can undergo electrophilic aromatic substitution reactions. The electron-donating nature of the amino group at C-5 activates the ring towards electrophilic attack. The C-4 position is the most common site for electrophilic substitution in pyrazoles due to the directing effects of the ring nitrogen atoms. scribd.com
Reactions such as nitration, sulfonation, halogenation, and formylation typically occur at the C-4 position. scribd.com For example, the Vilsmeier-Haack formylation introduces a formyl group at the C-4 position. scribd.com Similarly, bromination of pyrazoles can be achieved using N-bromosuccinimide (NBS) as the brominating agent. encyclopedia.pub
In the context of 5-aminopyrazoles, the strong activating effect of the amino group further enhances the reactivity of the C-4 position towards electrophiles. This has been utilized in various synthetic strategies. For instance, a copper-catalyzed reaction of 5-aminopyrazoles with aryl methyl ketones in the presence of an iron catalyst has been reported for the synthesis of C-4 dicarbonylated aminopyrazoles. researchgate.net Additionally, oxidative dehydrogenative coupling reactions can lead to the introduction of substituents at the C-4 position, such as in the iodination of pyrazol-5-amines. nih.gov
| Reaction Type | Reagent(s) | Position of Substitution | Product |
| Nitration | HNO₃ + H₂SO₄ | C-4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | C-4 | Pyrazole-4-sulfonic acid |
| Bromination | N-Bromosuccinimide (NBS) | C-4 | 4-Bromopyrazole |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | C-4 | 4-Formylpyrazole |
| Dicarbonylation | Aryl methyl ketones, Cu-catalyst, FeCl₃·6H₂O | C-4 | C-4 dicarbonylated aminopyrazole |
| Iodination | I₂ | C-4 | 4-Iodopyrazole |
This table summarizes common electrophilic aromatic substitution reactions on the pyrazole ring, with a focus on substitution at the C-4 position.
Oxidation and Reduction Chemistry of Pyrazolamines
The pyrazolamine scaffold exhibits diverse reactivity under both oxidative and reductive conditions, allowing for a range of chemical transformations. These reactions can target the amine substituent, the pyrazole ring itself, or other functional groups on the molecule, leading to novel derivatives and complex molecular architectures.
Research into the oxidation of pyrazol-5-amines has revealed pathways to both dehydrogenative coupling and ring-opening reactions. For instance, oxidative dehydrogenative coupling of pyrazol-5-amines has been achieved using molecular iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant or through a copper-catalyzed process. acs.org These reactions lead to the formation of azo compounds, specifically azopyrrole derivatives, by installing both a C-I and an N-N bond through sequential iodination and oxidation. acs.org In a different oxidative transformation, 1H-pyrazol-5-amines undergo an oxidative ring-opening when treated with iodosobenzene (B1197198) diacetate (PhIO). This reaction cleaves the aromatic C-N bond to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net Computational studies suggest this proceeds through a hydroxylamine (B1172632) intermediate. researchgate.net Furthermore, electrochemical methods have been employed for the N-N coupling of aminopyrazoles to form azopyrazoles. mdpi.com
Regarding reduction chemistry, studies have often focused on substituents attached to the pyrazole ring. A common transformation is the reduction of a nitro group to an amino group. For example, 5-amino-4-nitroacetophenone pyrazole derivatives have been converted to their corresponding amino derivatives via catalytic hydrogenation. beilstein-journals.orgnih.gov This transformation is a standard method for introducing an additional amino group to the pyrazole core, which can then be used for further derivatization. beilstein-journals.org Common reagents for nitro group reduction include catalytic hydrogenation over palladium on carbon (Pd/C) or the use of metals like iron or zinc in acidic media. commonorganicchemistry.com
| Reactant(s) | Reagents/Conditions | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Pyrazol-5-amines | I₂ (0.1 equiv), TBHP (3.0 equiv), EtOH | Iodo-substituted azopyrroles | Oxidative dehydrogenative C-I and N-N bond formation | acs.org |
| Pyrazol-5-amines | CuI (10 mol %) | Azopyrrole derivatives | Copper-catalyzed oxidative N-N coupling | acs.org |
| 1H-Pyrazol-5-amines | PhIO | 3-Diazenylacrylonitrile derivatives | Oxidative ring-opening of the pyrazole core | researchgate.net |
| α-Cyano-4-nitroacetophenone pyrazole precursor | Catalytic Hydrogenation | 5-Aminopyrazole with an additional amino group | Reduction of a nitro group to an amino group | beilstein-journals.orgnih.gov |
| Aminopyrazoles | Electrochemical oxidation (e.g., on NiO(OH) electrode) | Azopyrazoles | Electrochemical N-N coupling | mdpi.com |
Domino and Multicomponent Reactions Involving Pyrazol-5-amines
Pyrazol-5-amines are highly valuable building blocks in domino and multicomponent reactions (MDRs) due to their multiple nucleophilic sites (5-NH₂, 1-NH, and C-4). beilstein-journals.org These reactions enable the efficient, atom-economical synthesis of complex, fused heterocyclic systems from simple starting materials in a single pot.
A significant area of research involves the reaction of pyrazol-5-amines with arylglyoxals. These reactions can be selectively tuned to produce a variety of structurally diverse products. nih.govacs.org For example, a novel multicomponent domino reaction between arylglyoxals and 1,3-disubstituted-1H-pyrazol-5-amines in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst yields unprecedented dipyrazolo-fused 1,7-naphthyridines. nih.govacs.org This transformation involves a double [3 + 2 + 1] heteroannulation. nih.gov
The outcome of these reactions is highly dependent on the substitution pattern of the pyrazol-5-amine and the reaction conditions. When the N1 position of the pyrazol-5-amine is unsubstituted, the reaction with arylglyoxals can lead to an unusual [3 + 3 + 1 + 1] cyclization, resulting in the formation of novel dipyrazolo-fused 1,3-diazocanes. nih.govnih.gov Furthermore, by adjusting the stoichiometry of the reactants, another class of heterocycles can be accessed. When arylglyoxals and 1-aryl-substituted pyrazol-5-amines are reacted in a 1:2 molar ratio, pyrrolo[2,3-c]pyrazoles are formed in good yields. nih.govacs.org These selective syntheses highlight the versatility of pyrazol-5-amines in constructing a wide range of fused heterocyclic scaffolds. nih.gov Other multicomponent reactions have been developed to synthesize pyrazolo[3,4-b]pyridines and pyrazolo[3,4-e]indolizines by reacting 5-aminopyrazoles with components like cyclic β-diketones and aldehydes or arylglyoxals. beilstein-journals.org
| Pyrazol-5-amine Analog | Other Reactants | Catalyst/Solvent | Product Type | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amine | Arylglyoxals | p-TsOH / DMF | Dipyrazolo-fused 1,7-naphthyridines | Double [3 + 2 + 1] heteroannulation | nih.govacs.org |
| 3-Methyl-1H-pyrazol-5-amine (N1-unsubstituted) | Arylglyoxals | p-TsOH / DMF | Dipyrazolo-fused 1,3-diazocanes | [3 + 3 + 1 + 1] cyclization | nih.govnih.gov |
| 1-Phenyl-3-methylpyrazol-5-amine | Arylglyoxals (1:2 ratio) | p-TsOH / DMF | Pyrrolo[2,3-c]pyrazoles | Multicomponent condensation | nih.govacs.org |
| 5-Aminopyrazoles | Cyclic 1,3-diones, Arylglyoxals | Triethylamine / DMSO | Pyrazolo[3,4-e]indolizines | Base-catalyzed multicomponent domino reaction | beilstein-journals.org |
| 1-Aryl-3-indolyl-5-aminopyrazoles | Cyclic β-diketones, Aryl aldehydes | Not specified | Pyrazolo[3,4-b]pyridines | Multicomponent reaction | beilstein-journals.org |
Spectroscopic Characterization and Structural Elucidation of Pyrazolamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular skeleton and deduce the spatial relationships between atoms.
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, distinct signals are expected for the protons of the methyl group, the pyrazole (B372694) ring, the amino group, and the bromophenyl substituent.
Aromatic Protons: The 4-bromophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom are electronically distinct from those meta to it, leading to this coupling pattern. For example, in a similar compound, 3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-1H-1,2,4-triazol-5-amine, the aromatic protons appear as two doublets at δ 7.80 and δ 7.96 ppm with a coupling constant (³JHH) of 8.6 Hz. umich.edu
Methyl Protons: The N-methyl group attached to the pyrazole ring is expected to produce a sharp singlet, as there are no adjacent protons to couple with. This signal typically appears in the upfield region of the spectrum, around δ 2.4-3.8 ppm. For instance, the methyl protons in 4-(4-chlorophenyl)-5-methylpyrimidine are observed as a singlet at δ 2.40 ppm. rsc.org
Amino Protons: The protons of the primary amino (-NH₂) group generally appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in the range of δ 5.0-6.5 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with solvent protons. In a related triazol-5-amine, the NH₂ protons are observed as a broad signal at δ 6.25 ppm. umich.edu
Pyrazole Proton: The single proton attached to the pyrazole ring (at the C3 position) would appear as a singlet, as it lacks neighboring protons for coupling. Its chemical shift is anticipated in the range of δ 7.4-8.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (2H, ortho to pyrazole) | ~7.60 - 7.90 | Doublet (d) | Part of AA'BB' system |
| Aromatic (2H, ortho to Br) | ~7.50 - 7.80 | Doublet (d) | Part of AA'BB' system |
| Pyrazole-H (1H, C3-H) | ~7.40 - 8.00 | Singlet (s) | Isolated proton on the heterocyclic ring |
| Amino (-NH₂) (2H) | ~5.0 - 6.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent |
| N-Methyl (-CH₃) (3H) | ~2.4 - 3.8 | Singlet (s) | Sharp signal due to free rotation |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Aromatic Carbons: The bromophenyl ring will show four distinct signals. The carbon atom bonded to the bromine (C-Br) is typically found around δ 120-125 ppm. The other aromatic carbons appear in the δ 120-140 ppm range. For a 3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl) analog, signals for the bromophenyl ring carbons were observed at δ 121.33, 122.09, and 132.73 ppm. umich.edu
Pyrazole Carbons: The five-membered pyrazole ring will exhibit three signals for its carbon atoms. The carbon bearing the amino group (C5) is expected to be significantly downfield, while the other two carbons (C3 and C4) will have distinct shifts. In related pyrazole structures, these carbons resonate in the range of δ 110-160 ppm. umich.edursc.org
Methyl Carbon: The carbon of the N-methyl group will appear as a signal in the upfield region of the spectrum, typically between δ 20-40 ppm. umich.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazole C5-NH₂ | ~150 - 160 | Attached to two nitrogen atoms and an amino group |
| Pyrazole C3 | ~135 - 145 | - |
| Pyrazole C4 | ~115 - 125 | Attached to the bromophenyl group |
| Aromatic C-Br | ~120 - 125 | Directly bonded to the electronegative bromine |
| Aromatic C-ipso (attached to pyrazole) | ~130 - 138 | Quaternary carbon |
| Aromatic CH (ortho to pyrazole) | ~128 - 132 | - |
| Aromatic CH (ortho to Br) | ~130 - 134 | - |
| N-Methyl (-CH₃) | ~20 - 40 | Aliphatic carbon |
While 1D NMR spectra provide essential information, 2D NMR experiments are invaluable for confirming complex structures by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would confirm the coupling between the ortho and meta protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring, confirming the position of the methyl group. It would also show correlations between the pyrazole C4-H and the carbons of the bromophenyl ring, confirming their connectivity. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and conformational details. For example, a NOESY spectrum could show a spatial relationship between the N-methyl protons and the adjacent protons on the pyrazole ring. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. ksu.edu.sauni-siegen.de Together, they provide a detailed fingerprint of the functional groups present.
The pyrazole ring, being an aromatic heterocycle, has a set of characteristic vibrational frequencies.
Ring Stretching: C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400–1650 cm⁻¹ region. researchgate.net
Ring Breathing: A symmetric ring stretching mode, often weak in the IR but strong in the Raman spectrum, can be found around 1000–1200 cm⁻¹.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the pyrazole ring proton occur in the 1000–1300 cm⁻¹ and 750–900 cm⁻¹ regions, respectively.
N-Methyl Group: The methyl substituent will exhibit symmetric and asymmetric C-H stretching modes around 2850–2960 cm⁻¹ and bending (scissoring and rocking) modes near 1450 cm⁻¹ and 1100 cm⁻¹.
The peripheral functional groups give rise to highly characteristic signals that confirm their presence.
Amino Group (-NH₂): The primary amine is readily identified by its N-H stretching vibrations. Two distinct bands are typically observed in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. nih.gov An NH₂ scissoring (bending) mode is also expected around 1590–1650 cm⁻¹. nih.gov
Bromophenyl Group: The aromatic C-H stretching vibrations of the phenyl ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to several bands in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-substitution) can be confirmed by a strong out-of-plane C-H bending vibration in the 800–850 cm⁻¹ range. The most characteristic vibration for this moiety is the C-Br stretch, which is expected to appear at a low frequency, typically in the 500–650 cm⁻¹ region of the IR and Raman spectra. core.ac.uk
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 |
| N-H Scissoring (Bending) | Amino (-NH₂) | 1590 - 1650 |
| C=C and C=N Ring Stretch | Pyrazole & Phenyl Rings | 1400 - 1650 |
| C-H Bending | Methyl (-CH₃) | ~1450 |
| Aromatic C-H Out-of-Plane Bending | Phenyl Ring (para-substituted) | 800 - 850 |
| C-Br Stretch | Bromophenyl | 500 - 650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of pyrazole derivatives by analyzing their fragmentation patterns under ionization. For this compound, the mass spectrum would confirm the molecular weight and provide insights into the compound's stability and bonding. The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M+) would be expected to be prominent. The primary fragmentation pathways for pyrazoles and aromatic amines often involve cleavage of the ring and loss of substituents. researchgate.netmiamioh.edu For the title compound, characteristic fragmentation would likely involve:
α-Cleavage: The bond adjacent to the nitrogen atoms in the pyrazole ring or the C-N bond of the amine group can cleave.
Loss of Bromine: The bromine atom, being a good leaving group, can be lost as a radical, leading to a significant [M-Br]+ peak.
Ring Cleavage: The pyrazole ring can undergo complex fragmentation, often involving the loss of stable neutral molecules like HCN. researchgate.net
Loss of Methyl Group: Cleavage of the N-CH3 bond would result in an [M-15]+ peak.
The fragmentation pattern helps to piece together the molecular structure, confirming the presence and position of the bromophenyl, methyl, and amine groups.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure / Loss | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Confirms molecular weight. |
| [M-Br]+ | Loss of a bromine radical | Indicates the presence of bromine. |
| [M-CH3]+ | Loss of a methyl radical | Confirms the N-methyl group. |
| [M-HCN]+ | Loss of hydrogen cyanide from ring cleavage | Characteristic of pyrazole ring fragmentation. researchgate.net |
| [C7H5Br]+ | Bromophenyl cation | Indicates the bromophenyl substituent. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like pyrazolamine derivatives, these transitions are typically π → π* and n → π*. researchgate.net
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from its conjugated system. The system involves the bromophenyl ring, the pyrazole nucleus, and the lone pair of electrons on the amino group.
π → π Transitions:* These high-intensity absorptions result from the excitation of electrons in the π-bonding orbitals of the aromatic and pyrazole rings to π*-antibonding orbitals. The extensive conjugation across the molecule lowers the energy gap, shifting these absorptions to longer wavelengths (bathochromic shift).
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the amino group) to a π*-antibonding orbital.
Studies on structurally similar compounds, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, have shown that the interaction between the donor amino group and the acceptor aromatic system can lead to intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT character significantly influences the position and intensity of the absorption bands.
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. cutm.ac.in These shifts occur because solvents can stabilize the ground and excited states of a molecule to different extents. ekb.eg
Bathochromic Shift (Red Shift): Generally, for π → π* transitions in polar molecules, an increase in solvent polarity leads to a greater stabilization of the more polar excited state compared to the ground state. This reduces the energy gap for the transition and shifts the absorption maximum to a longer wavelength. researchgate.net
Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition.
The study of solvent effects helps to characterize the nature of the electronic transitions and provides information about the change in dipole moment of the molecule upon excitation. cutm.ac.inresearchgate.net
Table 2: Expected Solvent Effects on the λmax of a Pyrazolamine Derivative
| Solvent | Polarity | Expected Shift for π → π* Transition | Rationale |
|---|---|---|---|
| Hexane | Non-polar | Reference λmax | Minimal solute-solvent interaction. |
| Chloroform | Moderately Polar | Slight Bathochromic Shift | Moderate stabilization of the excited state. |
| Ethanol | Polar, Protic | Significant Bathochromic Shift | Strong stabilization of the polar excited state through dipole-dipole interactions and hydrogen bonding. biointerfaceresearch.com |
| Dimethylformamide (DMF) | Polar, Aprotic | Significant Bathochromic Shift | Strong stabilization of the polar excited state via dipole-dipole interactions. biointerfaceresearch.com |
X-ray Crystallography for Solid-State Structural Conformation
The crystal structure would reveal key geometric parameters:
Bond Lengths and Angles: These would confirm the pyrazole ring structure and the connectivity of the substituents.
Planarity: The analysis would show the degree of planarity of the pyrazole and phenyl rings.
Dihedral Angle: A critical parameter is the dihedral (torsion) angle between the plane of the pyrazole ring and the plane of the 4-bromophenyl ring. Steric hindrance and electronic effects determine this angle, which in turn affects the degree of π-conjugation between the two rings. In similar structures, this angle can vary, for example, values of 26.0° and 39.9° have been observed in a related molecule. researchgate.net
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (involving the amine group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings.
Table 3: Representative Crystallographic Data from an Analogous Bromophenyl-Pyrazole Structure
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Crystal System | Triclinic or Orthorhombic | researchgate.netresearchgate.net |
| Space Group | P-1 or P212121 | researchgate.netresearchgate.net |
| C(aryl)-C(aryl) Bond Length | ~1.39 Å | General Value |
| C-Br Bond Length | ~1.90 Å | General Value |
| N-N Bond Length (in pyrazole) | ~1.35 Å | General Value |
| Dihedral Angle (Phenyl-Pyrazole) | 20° - 40° | researchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds, often paired with basis sets like 6-311++G(d,p) to ensure a high level of theoretical accuracy.
The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, this process would establish the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Theoretical studies on similar pyrazole (B372694) derivatives have demonstrated excellent agreement between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography.
Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure This table presents typical bond lengths and angles for a substituted pyrazole ring, as would be determined by DFT calculations. Actual values for this compound would require a specific calculation.
| Parameter | Bond/Angle | Typical Value (Å or °) |
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.39 Å | |
| C5-N1 | 1.38 Å | |
| Bond Angle | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 106.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 105.0° | |
| N1-C5-C4 | 106.0° |
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table illustrates the kind of electronic property data obtained from DFT analysis. The values are representative for this class of compounds.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -5.8 eV |
| LUMO Energy (ELUMO) | -1.2 eV |
| Energy Gap (ΔE) | 4.6 eV |
Local reactivity is assessed using Fukui functions, which identify the specific atomic sites within the molecule most susceptible to electrophilic, nucleophilic, or radical attack. This is achieved by analyzing the changes in electron density as an electron is added to or removed from the molecule. For substituted pyrazoles, the nitrogen atoms of the pyrazole ring are often identified as reactive sites for electrophilic attack.
Table 3: Representative Global Reactivity Descriptors This table provides an example of global reactivity descriptors calculated from HOMO and LUMO energies for a related pyrazole compound.
| Descriptor | Formula | Representative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |
| Global Softness (σ) | 1/η | 0.43 eV-1 |
| Fraction of Electrons Transferred (ΔN) | (χFe - χmol)/[2(ηFe + ηmol)] | Varies |
The basicity of pyrazole derivatives can be investigated computationally by calculating their proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. DFT calculations are well-suited for determining the gas-phase basicity of molecules. For this compound, potential protonation sites include the nitrogen atoms of the pyrazole ring and the exocyclic amine group. Theoretical studies on large sets of pyrazoles have shown that the N2 atom is typically the most basic site. The presence of substituents, such as the electron-donating amine group and the electron-withdrawing bromophenyl group, will modulate the basicity of these sites.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.
MD simulations can be used to explore the conformational landscape of this compound. A key aspect to investigate would be the rotation around the single bond connecting the pyrazole and bromophenyl rings. The simulation would reveal the most stable rotational conformers and the energy barriers between them. Such studies are often performed in different solvents to understand how the environment influences molecular shape and stability. The results typically show that the flexibility of pyrazole derivatives can be dependent on the polarity of the solvent.
MD simulations are particularly useful for studying how a solute molecule interacts with its solvent. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the amine group or pyrazole nitrogens and the solvent molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute. These simulations provide a detailed picture of the solvation process and the intermolecular forces at play.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Organic Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For pyrazole derivatives, these models are instrumental in drug design and materials science, enabling the prediction of a compound's efficacy or properties before its synthesis.
Studies on various pyrazole derivatives have successfully employed 2D, 3D, and even 5D-QSAR models to predict their biological activities, such as their potential as enzyme inhibitors. nih.govresearchgate.netresearchgate.net For instance, QSAR models developed for 1H-pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors have demonstrated high statistical reliability, satisfying universal benchmarks for robust and predictive models. researchgate.net These models are built by calculating a range of molecular descriptors for a set of known molecules (a training set) and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. The predictive power of the resulting model is then validated using an external set of compounds (a test set). nih.gov
The quality and predictive capacity of a QSAR model are assessed using several statistical parameters. A reliable model typically exhibits a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (Q²), and a high squared correlation coefficient for the test set (R²_pred). researchgate.net
Table 1: Illustrative Statistical Parameters for a 2D-QSAR Model of 1H-Pyrazole Derivatives as EGFR Inhibitors This table is representative of data found in QSAR studies on pyrazole derivatives.
| Parameter | Value | Description |
|---|---|---|
| R²_train | 0.9816 | The squared correlation coefficient for the training set, indicating the model's goodness of fit. |
| Q² | 0.9668 | The cross-validated correlation coefficient, indicating the model's internal predictive ability. |
| R²_adj | 0.97706 | The adjusted R², which accounts for the number of variables in the model. |
| R²_test | 0.6952 | The squared correlation coefficient for the external test set, indicating the model's external predictive ability. |
Data sourced from a study on 1H-Pyrazole analogs as EGFR inhibitors. researchgate.net
The foundation of any QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and physicochemical properties. For a compound like this compound, these descriptors can be categorized into several types, including constitutional, topological, electrostatic, and quantum-chemical descriptors.
Quantum-chemical calculations, often using Density Functional Theory (DFT), are employed to derive descriptors that describe a molecule's electronic structure and reactivity. researchgate.net These include:
Reactivity Indices: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. These indices help in understanding the molecule's propensity to participate in chemical reactions. researchgate.net
Electrostatic Properties: Descriptors derived from the molecular electrostatic potential (MESP), which indicates regions of positive and negative charge on the molecular surface. These are crucial for understanding non-covalent interactions. researchgate.net
Atomic Charges: The distribution of electron density among the atoms in the molecule, which can influence intermolecular interactions. researchgate.net
In more complex 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are 3D fields representing steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties around the aligned molecules. researchgate.net For pyrazole derivatives, these models have shown that contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields can be critical to their biological activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes reactivity, polarity, and interaction potential. |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Relates to the size, shape, and branching of the molecule. |
| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity, affecting membrane permeability. |
| 3D-QSAR Fields | Steric fields, Electrostatic fields, H-bond acceptor/donor fields | Maps the 3D interaction potential around the molecule. |
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules. For pyrazole derivatives, methods like DFT have been used to compute vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR). rsc.org These computed values often show a high degree of correlation with experimental data, which serves to validate the computational model and aids in the structural elucidation of newly synthesized compounds. rsc.orglookchem.com
Furthermore, electronic properties calculated theoretically are often directly used as descriptors in QSPR models. For example, the computed dipole moment can be correlated with a compound's polarity and solubility, while the HOMO-LUMO energy gap can be related to its kinetic stability and electronic excitation properties. researchgate.netrsc.org Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, explaining the electronic transitions responsible for the observed absorptions, which are typically from the HOMO or HOMO-1 to the LUMO or LUMO+1. lookchem.com The correlation of these fundamental electronic and spectroscopic properties with biological activity forms the basis of many successful QSAR models.
Molecular Docking Studies (Focused on Ligand-Receptor Interactions for Mechanistic Insight)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. amazonaws.com This method is crucial for understanding the molecular basis of a drug's action, providing mechanistic insight into ligand-receptor interactions.
For pyrazole derivatives, docking studies have been widely performed to investigate their binding modes within the active sites of various biological targets, including kinases like VEGFR-2, enzymes like acetylcholinesterase (AChE), and microbial proteins. dergipark.org.trbohrium.com The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity (often reported as a binding energy in kcal/mol). amazonaws.comdergipark.org.tr
These studies reveal key interactions that stabilize the ligand-receptor complex, such as:
Hydrogen Bonds: Interactions between the pyrazole's nitrogen atoms or the amine group and amino acid residues like asparagine or serine in the receptor. nih.govmdpi.com
Hydrophobic Interactions: The bromophenyl and methylphenyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Pi-Pi Stacking: The aromatic pyrazole and phenyl rings can stack with aromatic amino acid residues like phenylalanine or tyrosine.
By identifying these specific interactions, molecular docking provides a structural hypothesis for the compound's biological activity and can guide the rational design of new derivatives with improved potency and selectivity. bohrium.com
Table 3: Representative Molecular Docking Results for Pyrazole Derivatives with Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Pyrazole-Thiazole Derivative | Penicillin Binding Protein 4 (PBP4) of E. coli | ASN 308, SER 303 | -5.2 |
| Pyrazole-Pyrazolone Conjugate | VEGFR-2 Kinase | Cys919, Asp1046 | Not specified, but showed key H-bonds |
| Bromophenyl-Hydrazinylidene-Pyrazole | Acetylcholinesterase (AChE) | Not specified | -10.1 |
Data compiled from various studies on pyrazole derivatives. dergipark.org.trbohrium.commdpi.com
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For pyrazoles, theoretical studies have provided deep insights into their synthesis and reactivity. Calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. mdpi.com
Key areas where theoretical studies have shed light on pyrazole chemistry include:
Synthesis Mechanisms: The synthesis of the pyrazole ring often involves cyclocondensation or cycloaddition reactions. mdpi.comnih.gov For example, theoretical studies on the [3+2] cycloaddition reaction between a diazomethane (B1218177) and an alkene have been used to explain the reaction's regioselectivity and the stability of intermediates. mdpi.com In some cases, computations have explained the formation of unexpected products by revealing lower-energy alternative pathways, such as those involving the elimination of small molecules like chloroform. researchgate.net
Tautomerism: Pyrazole and its derivatives can exist in different tautomeric forms. Theoretical calculations can determine the relative stabilities of these tautomers in the gas phase and in different solvents, as well as the energy barriers for the proton transfer between them. mdpi.com
Reactivity and Functionalization: DFT-based reactivity indices can predict the most likely sites for electrophilic or nucleophilic attack on the pyrazole ring, guiding synthetic efforts to functionalize the molecule.
These theoretical investigations provide a detailed, step-by-step picture of reaction pathways that can be difficult to obtain through experimental means alone, thus accelerating the development of efficient and selective synthetic routes. mdpi.com
Applications and Research Directions of Pyrazolamine Derivatives in Advanced Chemical Fields
Role as Ligands in Coordination Chemistry
The rich coordination chemistry of pyrazoles is a result of their amphiprotic nature, containing both a potentially Brønsted acidic NH group (in N-unsubstituted pyrazoles) and a Schiff-base-like nitrogen atom. nih.gov This allows for flexible ligand design and the formation of a wide variety of metal complexes. nih.gov Pyrazolamine ligands, such as 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, offer additional coordination sites through the amine group, enhancing their versatility.
The synthesis of metal complexes with pyrazolamine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.
For instance, the synthesis of cobalt(II/III), nickel(II), and copper(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand has been reported. rsc.org These complexes were synthesized by reacting the ligand with the corresponding metal acetate (B1210297) or chloride salts in methanol. rsc.org Characterization was performed using infrared spectroscopy, electrospray ionization mass spectrometry, single-crystal X-ray diffraction, and elemental analyses. rsc.org Similarly, transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been prepared in an alcoholic medium and characterized by microelemental analysis, FTIR, UV-visible spectroscopy, NMR, magnetic susceptibility, and conductivity measurements. nih.gov
While specific studies on this compound are limited, the general methodologies for synthesizing and characterizing pyrazole-based metal complexes are well-established. A hypothetical synthesis of a palladium(II) complex with this ligand could involve the reaction of this compound with a palladium(II) precursor like palladium(II) chloride in a suitable solvent. The resulting complex would then be characterized to determine its coordination geometry and electronic properties.
Table 1: Representative Examples of Metal Complexes with Pyrazole-Based Ligands and Characterization Techniques
| Ligand | Metal Ion | Resulting Complex | Characterization Techniques |
| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride | Co(II), Ni(II), Cu(II) | [CoIII2{(CoIICl(H4L)(H2O)3}3{(CoII(CH3COO)(H4L)(H2O)2}3]6+(Cl−)6·H2O, [Ni(H4L)2], [Cu(H4L)2], [(H6L)CuCl3]·H2O | IR, ESI-MS, Single-crystal X-ray diffraction, Elemental analysis rsc.org |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Tetrahedral and square planar complexes | Elemental analysis, FTIR, UV-Vis, NMR, Magnetic susceptibility, Conductivity nih.gov |
| 3,5-di-tert-butyl-1H-pyrazole | Pd(II), Ni(II) | [PdCl2(L)2], [NiBr2(L)2] | Not specified in abstract uj.ac.za |
Pyrazole-based ligands can adopt various coordination modes, acting as monodentate, bridging bidentate, or chelating ligands. nih.gov The specific coordination mode is influenced by the substituents on the pyrazole (B372694) ring, the nature of the metal ion, and the reaction conditions. nih.govbohrium.com For instance, in a series of coordination compounds based on 5-(2-hydroxyphenyl)-3-pyrazole and 2-(1H-pyrazol-3-yl)pyridine, different coordination modes of the ligands were observed, leading to the formation of mononuclear, binuclear, tetranuclear, and octanuclear metal clusters. bohrium.com
Rational ligand design is a powerful strategy to control the properties and reactivity of the resulting metal complexes. escholarship.orgnih.gov By strategically modifying the ligand framework, it is possible to tune the steric and electronic environment around the metal center, thereby influencing the coordination geometry and catalytic activity. nih.govresearchgate.net For example, introducing bulky substituents on the pyrazole ring can create a specific steric environment that favors certain catalytic reactions. nih.gov The design of pincer-type ligands, where the pyrazole moieties are held in a rigid framework, is another effective strategy to control the coordination geometry and promote metal-ligand cooperation in catalysis. nih.gov
For this compound, the presence of the 4-bromophenyl group offers a site for further functionalization, allowing for the creation of more complex ligand architectures. The methyl group at the 1-position prevents the formation of pyrazolate-bridged polymers, favoring the formation of discrete molecular complexes. The amino group at the 5-position provides an additional coordination site, enabling chelation and potentially leading to more stable and catalytically active complexes.
Catalysis by Pyrazole-Containing Complexes
Pyrazole-containing metal complexes have emerged as versatile catalysts for a wide range of organic transformations, owing to the tunable nature of the pyrazole ligand. nih.govuj.ac.zanih.gov
In homogeneous catalysis, pyrazole-ligated metal complexes operate in the same phase as the reactants, often leading to high activity and selectivity. The mechanism of catalysis is intimately linked to the electronic and steric properties of the ligand. Protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H proton plays a crucial role in substrate activation and bond-forming steps. nih.gov For example, in the transfer hydrogenation of ketones, the pyrazole N-H group can act as a proton shuttle, facilitating the transfer of hydrogen from the hydrogen donor to the substrate. nih.gov
Mechanistic studies, often combining experimental techniques with computational methods, are crucial for understanding the catalytic cycle and for the rational design of more efficient catalysts. nih.govresearchgate.net For instance, kinetic analysis has been instrumental in guiding the rational design of biarylphosphine ligands for the challenging arylation of hindered primary amines. nih.gov
Pyrazole-ligated metal complexes have demonstrated significant catalytic activity in various important organic reactions.
Cross-Coupling Reactions: Palladium complexes bearing pyrazole-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.govrsc.orgnih.govnih.govresearchgate.netorganic-chemistry.org The steric and electronic properties of the pyrazole ligand can be fine-tuned to optimize the catalytic activity for specific substrates. nih.gov For example, bulky bis(pyrazolyl)palladium complexes have been successfully employed in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. nih.gov The catalytic activity was found to be dependent on the substituents on both the pyrazole ring and the aryl halide. nih.gov
Table 2: Representative Catalytic Activity of Pyrazole-Palladium Complexes in Suzuki-Miyaura Cross-Coupling
| Catalyst | Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
| Dichlorido bis-(1-(benzyl)-3,5-dimethyl-1H-pyrazole)palladium(II) | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 | nih.gov |
| Dichlorido bis-(1-(benzyl)-3,5-diphenyl-1H-pyrazole)palladium(II) | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 | nih.gov |
| Ferrocenyl based bis(pyrazolyl) palladium complex | 4-Bromoacetophenone | Triphenylbismuthane | 4-Acetylbiphenyl | 88 | researchgate.net |
Oxidation Reactions: Metal complexes with pyrazole-containing ligands have also been utilized as catalysts for various oxidation reactions. rsc.orgnih.govresearchgate.netbohrium.com For instance, pyrazolone-based oxalamide metal complexes intercalated into Na-montmorillonite have been shown to catalyze the liquid-phase oxidation of phenol (B47542) to catechol and hydroquinone (B1673460) using hydrogen peroxide as the oxidant. nih.gov Cobalt, nickel, and copper complexes with a pyrazole-functionalized ligand have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.org
The catalytic activity of these complexes is influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. The design of pyrazole ligands that can stabilize high-valent metal species is a key strategy for developing efficient oxidation catalysts.
Pyrazolamines as Synthetic Intermediates for Complex Molecular Architectures
5-Aminopyrazoles are versatile precursors for the synthesis of a wide range of fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. frontiersin.orgresearchgate.netnih.govmdpi.com The presence of multiple nucleophilic sites in 5-aminopyrazoles allows for their reaction with various electrophiles to construct diverse molecular architectures.
For example, 5-aminopyrazoles can react with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. nih.gov Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds provide efficient routes to highly substituted pyrazolo[3,4-b]pyridines. nih.gov The reaction of 4-aryl-5-aminopyrazoles with aryl or heteroaryl aldehydes in strong acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives. nih.gov
The 4-(4-Bromophenyl) substituent in this compound serves as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or vinyl groups. This versatility makes it a valuable building block for the construction of complex molecules with tailored properties.
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-c]isothiazoles, Pyrazolo[1,5-a]pyrimidines)
The unique structural arrangement of 5-aminopyrazoles, featuring a nucleophilic amino group adjacent to a ring nitrogen, makes them exceptionally valuable building blocks in heterocyclic synthesis. This functionality allows for the construction of various fused heterocyclic systems through cyclization and condensation reactions. nih.gov Among the most prominent examples are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-c]isoquinolines.
Pyrazolo[1,5-a]pyrimidines: A frequently utilized and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govrsc.org This reaction is highly regioselective, a characteristic attributed to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogen. researchgate.net Various synthetic strategies have been developed to optimize the synthesis of these fused systems, including microwave-assisted methods and multi-component reactions, which enhance efficiency and yield. nih.govrsc.org For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base yields a dihydroxy-heterocycle, which can be further modified to produce a diverse library of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Pyrazolo[3,4-c]isoquinolines: The synthesis of pyrazolo[3,4-c]isoquinolines from 4-aryl-5-aminopyrazole precursors has been demonstrated through reactions with aromatic and heterocyclic aldehydes in strongly acidic media, such as trifluoroacetic acid. worktribe.comnih.gov This transformation proceeds through an initial formation of an azomethine derivative, which then undergoes a cyclization analogous to the Pictet-Spengler condensation. worktribe.comnih.govresearchgate.net The resulting intermediate readily dehydrogenates to form the final aromatic pyrazolo[3,4-c]isoquinoline product. worktribe.comnih.gov The choice of aldehyde and reaction conditions can significantly influence the final product structure, showcasing the versatility of this synthetic route. worktribe.comnih.govresearchgate.net
Precursors for Diverse Aza-Heterocyclic Scaffolds
The 5-aminopyrazole framework, as exemplified by compounds like this compound, serves as a versatile precursor for a wide array of aza-heterocyclic scaffolds. The strategic placement of the amino group facilitates its participation in cyclocondensation reactions with various electrophiles, leading to the formation of fused ring systems.
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds is a classic example of this precursor capability. nih.gov Similarly, the reaction with aldehydes to form pyrazolo[3,4-c]isoquinolines highlights the utility of the aminopyrazole core in constructing complex polycyclic structures. nih.gov Researchers have also utilized 5-aminopyrazoles in multi-component reactions to build hybrid molecular systems, such as pyrazole-oxindole hybrids, by reacting them with reagents like N-substituted isatin. mdpi.com The reactivity of the aminopyrazole allows for its use in one-pot syntheses, which are efficient and align with the principles of green chemistry by reducing intermediate workup steps. mdpi.comorganic-chemistry.org The functionalization of the pyrazole ring, combined with the reactive amino group, provides a powerful platform for generating structural diversity in medicinal and materials chemistry.
Development of Novel Functional Materials
Exploration of Photophysical Properties and Applications as Fluorophores
While the parent pyrazole ring itself is not fluorescent, appropriate substitution can lead to derivatives with remarkable photophysical properties, making them attractive for use as fluorophores. rsc.org These properties include high fluorescence quantum yields (ΦF), significant Stokes shifts, and notable solvatochromic behavior. rsc.org The synthetic versatility of the pyrazole core allows for fine-tuning of its electronic and optical characteristics through the introduction of various functional groups. nih.gov
Research has shown that pyrazole derivatives can be designed as fluorescent probes for various applications, including bioimaging and chemical sensing. rsc.orgnih.gov For example, pyrazole-based probes have been developed for the detection of metal ions like Al³⁺ and Fe³⁺, where the pyrazole unit acts as the fluorophore. rsc.org The photophysical properties are closely linked to factors like π-extended conjugation and the planar structure of the molecule. rsc.org Fused pyrazole systems, in particular, are attractive scaffolds for organic optoelectronic materials due to these characteristics. rsc.org
The table below summarizes the photophysical properties of selected pyrazole-based fluorescent probes reported in the literature.
| Compound/Probe | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
|---|---|---|---|---|---|
| Probe 78 | 325, 372 | 476 | 38% | Fluoride ions (F⁻) | nih.gov |
| Complex 78-F | ~430 | 492 | 64% | Fluoride ions (F⁻) | nih.gov |
| Probe 72 | 309, 374 | Weak | 0.2% | Gallium ions (Ga³⁺) | nih.gov |
| Complex 72-Ga | 281, 406 | Strong | 57% | Gallium ions (Ga³⁺) | nih.gov |
| Probe 83 | 375 | 487 | Not specified | Aqueous Acid (H⁺) | nih.gov |
Investigation of Optical Properties and Non-linear Optical Applications
Derivatives of pyrazole have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in modern technologies such as optical data storage and signal processing. researchgate.net These organic materials can exhibit significant NLO effects due to their molecular design, which often incorporates donor-π-acceptor structures that facilitate intramolecular charge transfer.
Studies using the Z-scan technique have been employed to determine the NLO properties of pyrazole derivatives, such as the two-photon absorption (2PA) cross-section and the non-linear refractive index. nih.govresearchgate.net For example, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole was found to have a maximum 2PA cross-section of 67 GM at 690 nm. nih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, has also been determined experimentally using techniques like hyper-Rayleigh scattering (HRS) and supported by quantum chemical calculations. nih.gov The results indicate that pyrazole derivatives have the potential to be used in the development of NLO devices. researchgate.netresearchgate.net
| Compound | NLO Property | Experimental Value | Theoretical Value | Reference |
|---|---|---|---|---|
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | 2PA Cross-Section (σ₂) | 67 GM (at 690 nm) | Not specified | nih.gov |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu | 40 × 10⁻³⁰ cm⁵/esu | nih.gov |
| Pyrazoline Derivative (R=CN) | Third-Order Susceptibility (χ⁽³⁾) | 7.992 x 10⁻¹² esu | Not specified | researchgate.net |
| Pyrazoline Derivative (R=H) | Third-Order Susceptibility (χ⁽³⁾) | 4.318 x 10⁻¹² esu | Not specified | researchgate.net |
Green Chemistry and Sustainable Synthesis of Pyrazole Derivatives
Energy-Efficient and Waste-Minimizing Approaches in Pyrazole Synthesis
In recent years, significant efforts have been directed towards developing green and sustainable methods for the synthesis of pyrazole derivatives, aiming to minimize environmental impact and improve efficiency. researchgate.netbenthamdirect.comresearchgate.net These approaches focus on reducing energy consumption, minimizing waste, and avoiding the use of hazardous reagents and solvents, in line with the principles of green chemistry. researchgate.netresearchgate.net
Energy-Efficient Methods: Microwave (MW) irradiation and ultrasound (US) assisted synthesis are prominent energy-efficient techniques that have been successfully applied to pyrazole synthesis. mdpi.comresearchgate.netnih.gov Microwave-assisted synthesis, often coupled with solvent-free conditions, can dramatically reduce reaction times from hours to minutes and increase product yields. nih.gov For example, the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds has been achieved in high yields with short reaction times under microwave activation. researchgate.netnih.gov Similarly, flow chemistry offers enhanced heat and mass transfer, leading to reduced energy consumption and improved reaction control and safety, particularly when handling hazardous intermediates. mdpi.com
Waste-Minimizing Approaches: A primary goal of green synthesis is the reduction or elimination of waste, particularly from volatile organic solvents. Key strategies include:
Solvent-Free Reactions: Performing reactions between neat reagents, sometimes on solid supports, eliminates the need for solvents, simplifying work-up procedures and preventing pollution. researchgate.netnih.gov
Aqueous Media: Utilizing water as a benign solvent is a cornerstone of green chemistry. thieme-connect.com Several protocols have been developed for synthesizing pyrazoles in water, sometimes with the aid of catalysts like Amberlyst-70 or surfactants such as cetyltrimethylammonium bromide (CTAB). thieme-connect.commdpi.com
Recyclable Catalysts: The use of heterogeneous or reusable catalysts, such as nano-ZnO or polymer-bound catalysts, is another effective approach. thieme-connect.commdpi.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.net
Multi-Component Reactions (MCRs): One-pot MCRs are inherently waste-minimizing as they combine several steps without isolating intermediates, thus saving on solvents and purification materials. mdpi.com
The table below compares various green synthesis methodologies for pyrazole derivatives.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or reduced solvent; rapid heating | Reduced reaction times, increased yields, energy efficient | nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity | Energy efficient, can improve yields and shorten reaction times | researchgate.net |
| Flow Chemistry | Continuous stream processing | Enhanced safety, better process control, reduced waste, energy efficient | mdpi.com |
| Aqueous Synthesis | Water as solvent | Environmentally benign, safe, inexpensive | thieme-connect.com |
| Solvent-Free Synthesis | Reaction of neat reagents | Eliminates solvent waste, simplified work-up | researchgate.netnih.gov |
| Use of Recyclable Catalysts (e.g., nano-ZnO) | Heterogeneous catalysis | Easy separation and reuse, cost-effective, waste reduction | mdpi.com |
Utilization of Renewable Feedstocks in Heterocyclic Chemistry
The imperative for sustainable chemical manufacturing has catalyzed a paradigm shift from petrochemical-based processes to the utilization of renewable feedstocks. Biomass, an abundant and carbon-neutral resource, is at the forefront of this transition, offering a rich reservoir of platform molecules for the synthesis of complex chemical architectures, including heterocyclic compounds like pyrazolamine derivatives. The integration of green chemistry principles with biorefinery concepts provides a promising avenue for the eco-friendly production of valuable pharmaceuticals and agrochemicals. This section explores the potential pathways for synthesizing pyrazolamine derivatives, with a focus on "this compound," from bio-based starting materials.
The synthesis of "this compound" from renewable resources can be envisioned through a convergent approach, where the key structural motifs—the 4-bromophenyl group and the substituted pyrazole core—are independently derived from biomass and subsequently assembled.
Renewable Synthesis of the 4-Bromophenyl Moiety
Lignin (B12514952), a complex aromatic polymer constituting a significant portion of lignocellulosic biomass, serves as a primary renewable source of aromatic compounds. mdpi.comrsc.orgnih.gov Through various depolymerization techniques, such as catalytic fast pyrolysis or hydrogenolysis, lignin can be broken down into a mixture of valuable phenolic compounds, including phenol and p-cresol. mdpi.comrsc.org These bio-based phenols can then be converted to aniline (B41778) through catalytic amination, a process that is gaining traction as a green alternative to traditional synthetic routes. mdpi.commdpi.com
Recent advancements in green chemistry have led to the development of environmentally benign bromination methods for phenols and anilines. researchgate.net Traditional bromination often employs hazardous reagents like elemental bromine. In contrast, greener alternatives utilize combinations of reagents such as N-bromosuccinimide (NBS) in greener solvents like methanol, or oxidative bromination using potassium bromide (KBr) and an oxidant in aqueous media. researchgate.netgoogle.com These methods offer high regioselectivity for the para-position, which is crucial for the synthesis of the 4-bromophenyl precursor. researchgate.net For instance, the direct amination of bio-derived phenol to aniline, followed by a green bromination protocol, can yield 4-bromoaniline (B143363), a key building block for the target pyrazolamine.
Table 1: Plausible Renewable Route to 4-Bromoaniline
| Step | Starting Material (Bio-based) | Reaction | Key Reagents/Catalysts (Green Aspects) | Product |
| 1 | Lignin | Depolymerization | Zeolite catalysts, Fast pyrolysis | Phenol |
| 2 | Phenol | Catalytic Amination | Heterogeneous catalysts, Green solvents | Aniline |
| 3 | Aniline | Regioselective Bromination | KBr/Oxidant in water or NBS/Methanol | 4-Bromoaniline |
Renewable Synthesis of the Pyrazole Core Precursor
The construction of the 4-substituted-5-aminopyrazole ring system typically involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. rsc.org Several biomass-derived platform chemicals can be considered as starting points for the synthesis of suitable β-ketonitriles, such as acetoacetonitrile (3-oxobutanenitrile).
One promising route starts from bio-acetic acid, which can be produced through the fermentation of sugars or the oxidation of bio-ethanol. resourcewise.com Acetic acid can be catalytically converted to acetonitrile (B52724) via ammonolysis. google.comresearchgate.net The condensation of two molecules of bio-acetonitrile or the reaction of bio-acetonitrile with a bio-based acetylating agent can, in principle, yield acetoacetonitrile. While direct condensation is challenging, ester-mediated condensations represent a feasible approach. For instance, bio-acetic acid can be esterified to ethyl acetate, which can then be condensed with bio-acetonitrile in the presence of a base to form acetoacetonitrile.
Another potential precursor is levulinic acid, which is readily obtained from the acid-catalyzed dehydration of C6 sugars derived from cellulose. google.com While direct conversion of levulinic acid to acetoacetonitrile is not straightforward, derivatization and subsequent transformations could open synthetic pathways.
Glycerol (B35011), a co-product of biodiesel production, is an abundant and inexpensive C3 platform molecule. Catalytic conversion of glycerol can lead to a variety of valuable chemicals, and research is ongoing to explore its transformation into 1,3-dicarbonyl compounds or their precursors. mdpi.comacs.org
Table 2: Potential Renewable Routes to Acetoacetonitrile
| Route | Starting Material (Bio-based) | Key Intermediate(s) | Reaction Type |
| A | Bio-acetic acid | Bio-acetonitrile, Ethyl acetate | Ammonolysis, Esterification, Condensation |
| B | Levulinic acid | (Hypothetical intermediates) | Multi-step synthesis |
| C | Glycerol | (Hypothetical intermediates) | Catalytic conversion |
Assembly of this compound
With the bio-derived 4-bromoaniline and acetoacetonitrile in hand, the final assembly of "this compound" can be achieved through a multicomponent reaction, a hallmark of green chemistry due to its atom economy and operational simplicity. google.com
A plausible synthetic strategy involves a one-pot reaction of 4-bromoaniline, a source of the methyl group for the N1 position (such as methylhydrazine, which can be synthesized from bio-methanol and ammonia), and a precursor that provides the C4-C5-NH2 fragment of the pyrazole ring. A more direct approach would involve the initial formation of 4-bromophenylhydrazine from 4-bromoaniline, followed by condensation with acetoacetonitrile. However, for the target compound with a methyl group at the N1 position, a different strategy is required.
A more likely green synthesis would proceed via the following steps:
Formation of a β-enaminonitrile: Reaction of the bio-based acetoacetonitrile with a suitable reagent to introduce the 4-bromophenyl group at the β-position.
Cyclization with methylhydrazine: The resulting intermediate can then be cyclized with methylhydrazine. The regioselectivity of this cyclization is crucial for obtaining the desired 5-amino isomer.
Alternatively, a multicomponent reaction could be designed. For instance, the reaction of a 4-bromophenyl-containing precursor, methylhydrazine, and a C2 synthon could potentially lead to the desired pyrazole. Research into such specific multicomponent reactions for 4-aryl-1-methylpyrazol-5-amines is an active area of investigation.
The utilization of renewable feedstocks in the synthesis of complex heterocyclic molecules like "this compound" is a challenging yet highly rewarding endeavor. It necessitates the development of novel catalytic systems and synthetic methodologies that are both efficient and environmentally benign. The conceptual pathways outlined here, based on the conversion of biomass-derived platform chemicals, provide a framework for future research in this critical area of sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, and how can reaction yields be optimized?
- Methodology :
-
Microwave-assisted synthesis : highlights microwave-mediated reactions for pyrazole derivatives, which reduce reaction time and improve yields. Adapt this by using tert-butyl groups or electron-withdrawing substituents to stabilize intermediates .
-
Solvent-free conditions : reports one-pot synthesis under solvent-free conditions, minimizing purification steps. Optimize stoichiometry and temperature (e.g., 80–100°C) to enhance efficiency .
-
Catalytic systems : Use Pd/C or Cu(I) catalysts for cross-coupling reactions involving the bromophenyl group, as seen in analogous arylpyrazole syntheses .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Microwave-assisted | 78–85 | 150°C, 20 min, DMF | |
| Solvent-free cyclization | 65–72 | 100°C, 4 h, K₂CO₃ | |
| Pd-catalyzed coupling | 82–88 | Pd(OAc)₂, PPh₃, 80°C, 12 h |
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical Techniques :
- X-ray crystallography : demonstrates single-crystal analysis to resolve bond angles and confirm the pyrazole ring substitution pattern .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl group position (C1) and bromophenyl orientation (C4). Compare with spectra of analogous compounds (e.g., 3-(4-Bromophenyl) derivatives in ) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₀BrN₃; calc. 267.0048) and isotopic patterns for bromine .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity data for this compound?
- Case Study : notes conflicting antifungal activity (e.g., IC₅₀ variability against Candida spp.).
- Resolution Approach :
- Standardize assays : Use CLSI M27/M38 guidelines for antifungal testing to control inoculum size and incubation time .
- Evaluate solvent effects : DMSO polarity ( ) may alter compound solubility; test in ≤1% DMSO to avoid false negatives .
- Cross-validate with structural analogs : Compare activity of 4-(4-Bromophenyl) vs. 4-fluorophenyl derivatives () to isolate substituent effects .
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?
- Design Framework :
-
Substituent variation : Replace the bromine atom with Cl, CF₃, or OCH₃ ( ) to modulate electron density and steric effects .
-
Scaffold hopping : Synthesize isoxazole or triazole analogs ( ) while retaining the 4-bromophenyl group to assess bioisosteric effects .
-
In silico docking : Use AutoDock Vina to predict binding to targets like GPCRs ( ) or tubulin (), followed by MD simulations for stability .
- Data Table :
| Modification | Target (IC₅₀, μM) | Selectivity Index (vs. HEK293) | Reference |
|---|---|---|---|
| 4-Bromophenyl (parent) | GPCR: 0.45 | 12.3 | |
| 4-CF₃ substitution | Tubulin: 1.2 | 8.7 | |
| Isoxazole scaffold | Kinase X: 2.8 | 18.9 |
Q. What methodologies resolve spectral data discrepancies (e.g., NMR shifts) in derivatives?
- Troubleshooting Workflow :
Variable temperature NMR : Probe dynamic effects (e.g., rotamers) in DMSO-d₆ or CDCl₃ ( ) .
COSY/NOESY : Assign overlapping peaks in crowded aromatic regions (e.g., 6.8–7.5 ppm) .
DFT calculations : Compare computed (Gaussian 16) vs. experimental ¹³C shifts to identify misassignments .
Q. How can computational models predict physicochemical properties relevant to pharmacokinetics?
- Key Parameters :
- LogP : Use MarvinSketch (ChemAxon) to estimate lipophilicity; target 2.5–3.5 for blood-brain barrier penetration ( ) .
- pKa : ADMET Predictor™ to assess basicity of the pyrazole amine (predicted pKa ~6.8) .
- Solubility : SwissADME to optimize aqueous solubility (>50 μM) via methoxy or PEG-linked substituents .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
